

Unraveling the Molecular Architecture of Disulfoton Sulfone: A Technical Guide

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Compound of Interest

Compound Name: *Disulfoton sulfone*

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Introduction

Disulfoton sulfone, a significant metabolite of the organophosphate insecticide disulfoton, plays a crucial role in environmental monitoring and toxicology. Its structure elucidation is paramount for understanding its biological activity, degradation pathways, and for the development of accurate analytical methods. This in-depth technical guide provides a comprehensive overview of the key data and experimental protocols involved in the structural characterization of **disulfoton sulfone**.

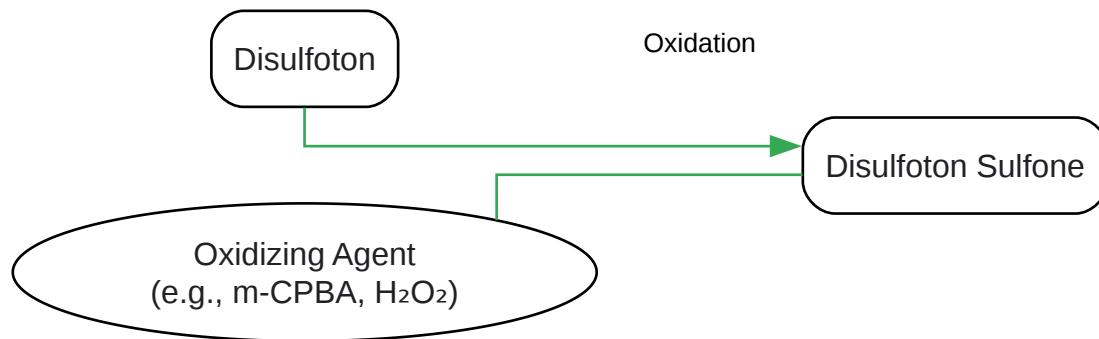
Chemical Identity and Physical Properties

Disulfoton sulfone is chemically identified as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₈ H ₁₉ O ₄ PS ₃	[1]
Molecular Weight	306.40 g/mol	[1]
IUPAC Name	diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ ⁵ -phosphane	[1]
CAS Number	2497-06-5	[1]
Appearance	Colorless, oily liquid	
SMILES	CCOP(=S)(OCC)SCCS(=O)(=O)CC	[1]

Synthesis of Disulfoton Sulfone

The synthesis of **disulfoton sulfone** is achieved through the oxidation of its parent compound, disulfoton. This transformation is a key step in both metabolic processes and in the preparation of analytical standards.



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Caption: Synthesis of **Disulfoton Sulfone** via Oxidation.

Experimental Protocol: Oxidation of Disulfoton to Disulfoton Sulfone

Objective: To synthesize **disulfoton sulfone** from disulfoton for use as an analytical standard and for spectroscopic characterization.

Materials:

- Disulfoton
- meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
- Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator
- Chromatography column (silica gel)
- Hexane and Ethyl Acetate for chromatography

Procedure:

- Dissolution: Dissolve a known quantity of disulfoton in a suitable solvent such as dichloromethane in a round-bottom flask.
- Oxidation: Cool the solution in an ice bath. Add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of the oxidizing agent (e.g., m-CPBA) portion-wise over a period of 30-60 minutes with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete (as indicated by TLC), quench the excess oxidizing agent by washing the reaction mixture with a saturated solution of sodium bicarbonate.
- Extraction: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.

- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **disulfoton sulfone**.
- Characterization: Confirm the identity and purity of the synthesized **disulfoton sulfone** using spectroscopic methods (NMR, MS, IR).

Spectroscopic Data and Structure Elucidation

The definitive structure of **disulfoton sulfone** is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While specific, publicly available NMR spectra for **disulfoton sulfone** are limited, the expected chemical shifts can be predicted based on the structure and by comparison with the parent compound, disulfoton.^[2] Certified reference materials of **disulfoton sulfone** are available, and their certificates of analysis would contain detailed NMR data.^[3]

¹H NMR (Proton NMR): The ¹H NMR spectrum of **disulfoton sulfone** is expected to show distinct signals for the ethyl groups of the ethoxy and ethylsulfonyl moieties, as well as the methylene groups of the thioethyl chain.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the chemical shifts being influenced by the neighboring electronegative oxygen and sulfur atoms.

³¹P NMR (Phosphorus-31 NMR): ³¹P NMR is particularly informative for organophosphate compounds. It provides a single peak corresponding to the phosphorus atom, and its chemical shift is indicative of the electronic environment around the phosphorus center.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like **disulfoton sulfone**.[\[1\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or for analysis in complex matrices, LC-MS/MS is often employed.[\[4\]](#)

Fragmentation Pattern: A detailed analysis of the fragmentation pattern in the mass spectrum is crucial for confirming the structure. Key fragments would arise from the cleavage of the P-S, S-C, and C-C bonds.

Infrared (IR) Spectroscopy

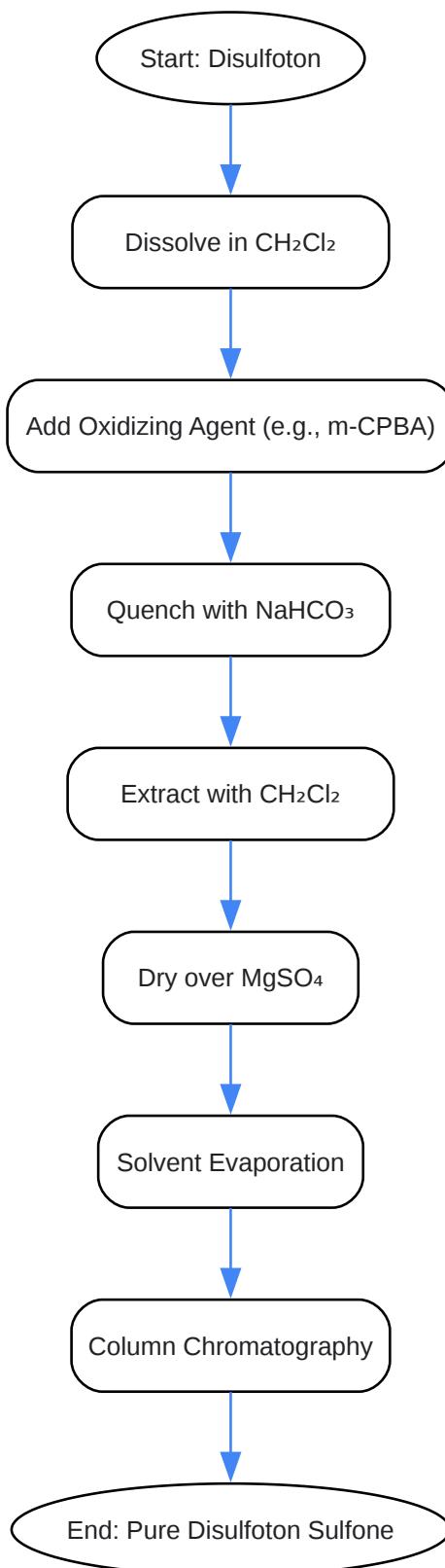
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **disulfoton sulfone** is available in databases such as the NIST WebBook.[\[5\]](#)

Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2980-2850	C-H (alkane)	Stretching
~1350-1300 & ~1175-1120	S=O (sulfone)	Asymmetric & Symmetric Stretching
~1020-1000	P-O-C	Stretching
~700-600	P=S	Stretching

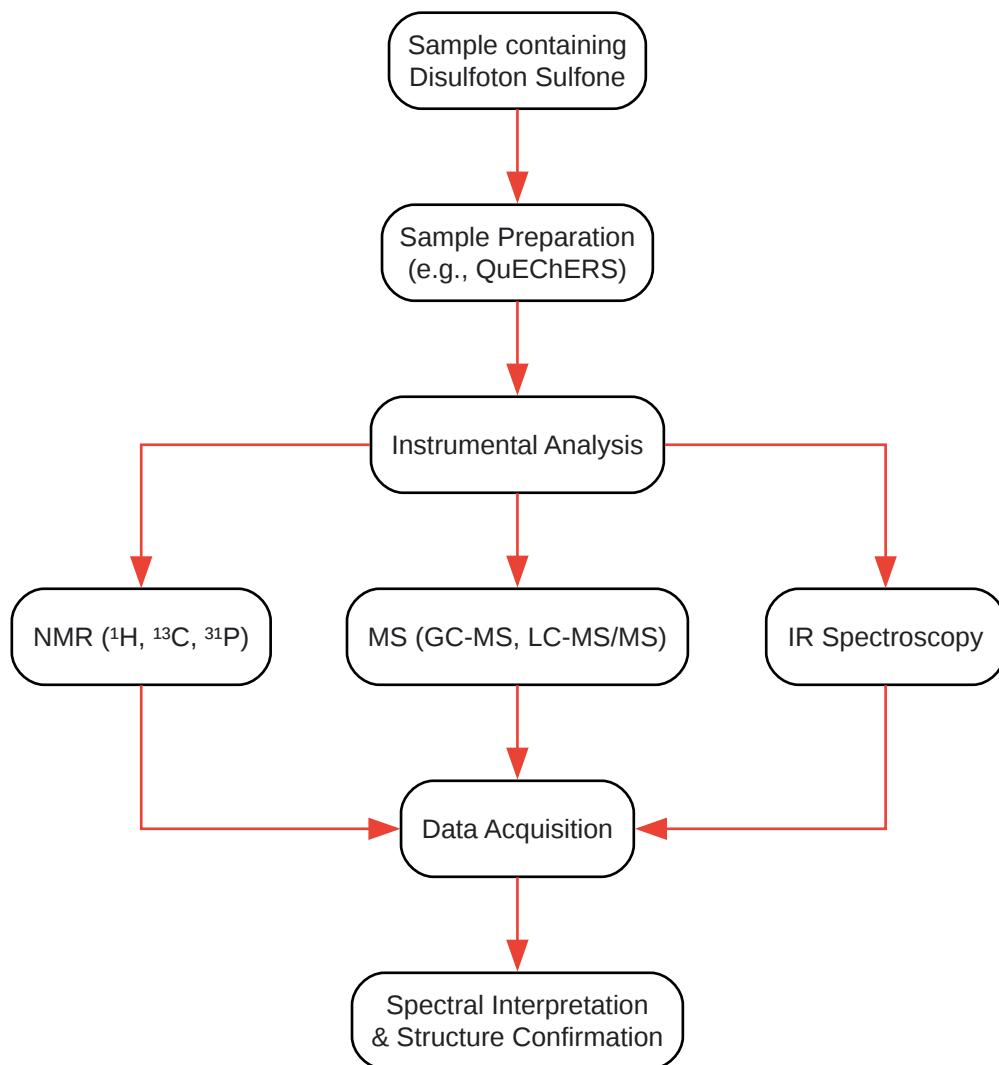
Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and analysis of **disulfoton sulfone**.



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Caption: Workflow for the Synthesis of **Disulfoton Sulfone**.



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Caption: Analytical Workflow for Structure Elucidation.

Conclusion

The structural elucidation of **disulfoton sulfone** is a multi-faceted process that relies on a combination of chemical synthesis and advanced spectroscopic techniques. This guide has provided a detailed overview of the essential data and experimental protocols required for the accurate identification and characterization of this important molecule. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of analytical chemistry, environmental science, and drug development.

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